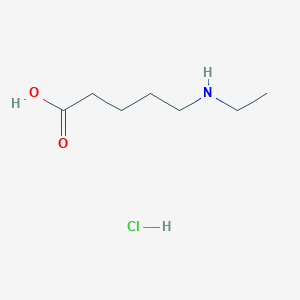

5-(Ethylamino)pentanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Ethylamino)pentanoic acid hydrochloride is a chemical compound with the CAS Number: 854878-81-2 . It has a molecular weight of 181.66 . The compound is typically stored at room temperature and is available in powder form .

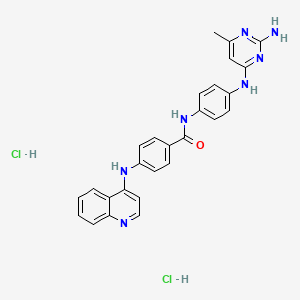

Molecular Structure Analysis

The IUPAC name for this compound is 5-(ethylamino)pentanoic acid hydrochloride . The InChI code is 1S/C7H15NO2.ClH/c1-2-8-6-4-3-5-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis

The compound has a melting point of 114-115 degrees Celsius . The physical form of the compound is a powder .Scientific Research Applications

Synthesis and Resolution in Amino Acids

- The L-forms of various 2-amino-5-aryl pentanoic acids, constituents in AM-toxins, have been synthesized, involving processes such as hydrolysis and decarboxylation, with an emphasis on procedures that avoid drastic acid treatment (Shimohigashi, Lee, & Izumiya, 1976).

Use in Protease Assays

- A stereoselectively prepared derivative of 2-amino-5-(4-nitrophenoxy) pentanoic acid was used for solid-phase peptide synthesis of oligopeptides. These serve as sequence-specific chromogenic protease substrates, enabling spectrophotometric detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Synthesis of Hydroxyproline

- Systematic studies have been conducted on the synthesis of hydroxy-DL-proline and 2-amino-4-dihydroxyvaleric acid, starting from derivatives of 2-amino-4-pentenoic acid. This includes the investigation of various compounds and their acid hydrolysis followed by treatment with barium hydroxide (Gaudry, Berlinguet, Langis, & Paris, 1956).

Vasorelaxation in Coronary Arteries

- Studies involving 5,6-Epoxyeicosatrienoic acid (5,6-EET) and its analogs, such as 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid, have shown their role in inducing vasorelaxation in bovine coronary artery rings. This highlights the potential biological implications of pentanoic acid derivatives in vascular biology (Yang et al., 2005).

Synthesis of Key Intermediates in Clinical Trials

- The large-scale synthesis of (S)-2-amino-5-[1,3]dioxolan-2-yl-pentanoic acid, a key intermediate in angiotensin-I converting enzyme inhibitors, was developed using a combination of hydroformylation and biocatalysis technologies (Cobley, Hanson, Lloyd, Simmonds, & Peng, 2011).

Photodynamic Therapy in Medical Treatment

- 5-amino-4-ketone pentanoic acid hydrochloride has been studied for its effectiveness in photodynamic therapy for treating urethral condyloma acuminatum, demonstrating significant clinical effects and low recurrence rates (Hu Xi-ju, 2013).

Impact on Brain Connectivity

- Research involving LSD-induced altered states of consciousness has shown that changes in global and thalamic brain connectivity are attributable to the 5-HT2A receptor, suggesting the role of pentanoic acid derivatives in neuropharmacology (Preller et al., 2018).

Conversion to Industrially Relevant Chemicals

- The conversion of γ-valerolactone into pentanoic acid, using aqueous formic acid and bifunctional catalysts, has been explored for its industrial relevance. This process emphasizes the sustainable production of pentanoic acid from biorefineries (Al‐Naji et al., 2020).

Novel Functional Diacids Synthesis

- Novel functional diacids, such as 5-(Carboxymethyl-carbamoyl)-pentanoic acid, have been synthesized, contributing to the development of new compounds with potential applications in various fields (Zhang Zhi-qin, 2004).

Safety and Hazards

properties

IUPAC Name |

5-(ethylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-8-6-4-3-5-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQBRQBAMHHSFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethylamino)pentanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B2418286.png)

![N-cyclohexyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2418288.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2418290.png)

![1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2418293.png)

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2418295.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2418304.png)